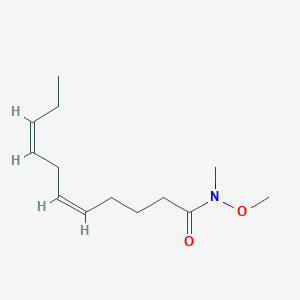
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide is a synthetic organic compound characterized by its unique structure, which includes two conjugated double bonds and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide typically involves the reaction of an appropriate precursor with methoxyamine and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z,8Z,11Z)-14,15-dihydroxyicosatrienoic acid: Shares similar structural features with conjugated double bonds.
(5Z,8Z,14Z)-11,12-dihydroxyicosatrienoic acid: Another compound with conjugated double bonds and hydroxyl groups.
Uniqueness
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activity. Its methoxy and methyl groups, along with the conjugated double bonds, make it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide |
InChI |
InChI=1S/C13H23NO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)16-3/h5-6,8-9H,4,7,10-12H2,1-3H3/b6-5-,9-8- |
InChI Key |
ADGKKGDUIIJWGQ-AFJQJTPPSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\CCCC(=O)N(C)OC |
Canonical SMILES |
CCC=CCC=CCCCC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















